molecular formula C27H27NO7 B12418926 NF-kappaB/MAPK-IN-1

NF-kappaB/MAPK-IN-1

Cat. No.: B12418926
M. Wt: 477.5 g/mol
InChI Key: PUWGXAJLVXPFFP-AWNIVKPZSA-N
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Description

NF-kappaB/MAPK-IN-1 is a small molecule inhibitor that targets the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways play crucial roles in regulating immune responses, inflammation, cell proliferation, and survival. Inhibiting these pathways has significant therapeutic potential in treating various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NF-kappaB/MAPK-IN-1 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, purification techniques, and quality control measures to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the production process .

Chemical Reactions Analysis

Types of Reactions

NF-kappaB/MAPK-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .

Scientific Research Applications

NF-kappaB/MAPK-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

NF-kappaB/MAPK-IN-1 exerts its effects by inhibiting the NF-kappaB and MAPK signaling pathways. It binds to specific molecular targets within these pathways, preventing their activation and subsequent downstream signaling. This inhibition leads to reduced expression of pro-inflammatory cytokines, decreased cell proliferation, and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NF-kappaB/MAPK-IN-1 is unique in its dual inhibition of both NF-kappaB and MAPK pathways, providing a broader therapeutic potential compared to inhibitors that target only one pathway. This dual inhibition can lead to more effective suppression of inflammation and cancer cell proliferation .

Properties

Molecular Formula

C27H27NO7

Molecular Weight

477.5 g/mol

IUPAC Name

(E)-N-[4-(2-acetyl-5-methoxyphenoxy)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C27H27NO7/c1-17(29)22-12-11-21(31-2)16-23(22)35-20-9-7-19(8-10-20)28-26(30)13-6-18-14-24(32-3)27(34-5)25(15-18)33-4/h6-16H,1-5H3,(H,28,30)/b13-6+

InChI Key

PUWGXAJLVXPFFP-AWNIVKPZSA-N

Isomeric SMILES

CC(=O)C1=C(C=C(C=C1)OC)OC2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)OC2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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